molecular formula C9H6INO2 B5879936 4-iodo-3-quinolinol 1-oxide

4-iodo-3-quinolinol 1-oxide

Cat. No. B5879936
M. Wt: 287.05 g/mol
InChI Key: CTXQAKWEKFKORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-3-quinolinol 1-oxide, also known as IQO, is a chemical compound that has been widely used in scientific research for its unique properties. IQO is a derivative of quinoline and contains an iodo group and a hydroxyl group. The compound has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and material science.

Scientific Research Applications

4-iodo-3-quinolinol 1-oxide has been widely used in scientific research for various applications. One of the most significant applications is in the field of biochemistry. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. The compound has also been used as a photosensitizer for photodynamic therapy in cancer treatment. In addition, this compound has been used as a precursor for the synthesis of other compounds, such as quinoline-based ligands for metal ion coordination.

Mechanism of Action

The mechanism of action of 4-iodo-3-quinolinol 1-oxide is not fully understood. However, studies have shown that the compound can interact with metal ions, such as copper and zinc, through coordination. This interaction can lead to the formation of a complex that can exhibit fluorescence properties. The compound has also been shown to generate reactive oxygen species (ROS) upon photoactivation, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have both biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells upon photoactivation. In addition, this compound has been shown to inhibit the growth of bacteria and fungi. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-iodo-3-quinolinol 1-oxide in lab experiments is its unique properties, such as its fluorescence and photosensitizing properties. The compound can be used as a tool for the detection and imaging of metal ions in cells and tissues. However, one of the limitations of using this compound is its potential toxicity. The compound can generate ROS upon photoactivation, which can cause damage to cells. Therefore, caution should be taken when handling and using this compound in lab experiments.

Future Directions

For the use of 4-iodo-3-quinolinol 1-oxide in scientific research include the development of new ligands for metal ion coordination, new photosensitizers for cancer treatment, and the study of oxidative stress.

Synthesis Methods

The synthesis of 4-iodo-3-quinolinol 1-oxide can be achieved through several methods. One of the most common methods is the reaction of 4-iodo-3-nitroquinoline with sodium borohydride in the presence of a catalyst. The resulting product is then oxidized with hydrogen peroxide to obtain this compound. Another method involves the oxidation of 4-iodo-3-hydroxyquinoline with hydrogen peroxide in the presence of a catalyst. The purity of the compound can be improved through recrystallization.

properties

IUPAC Name

4-iodo-1-oxidoquinolin-1-ium-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-9-6-3-1-2-4-7(6)11(13)5-8(9)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXQAKWEKFKORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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